N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Anticancer Tetrahydroquinoline Nasopharyngeal carcinoma

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 898465-13-9) is a synthetic small molecule belonging to the tetrahydroquinoline class of nitrogen heterocycles. It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a 2-(naphthalen-2-yloxy)acetamide moiety, yielding a molecular formula of C23H22N2O3 and a molecular weight of 374.44 g/mol.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 898465-13-9
Cat. No. B2567376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide
CAS898465-13-9
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H22N2O3/c1-16(26)25-12-4-7-18-8-10-20(14-22(18)25)24-23(27)15-28-21-11-9-17-5-2-3-6-19(17)13-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,27)
InChIKeyIHJBWNDYUJTIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide – Procurement-Relevant Structural and Pharmacological Profile


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 898465-13-9) is a synthetic small molecule belonging to the tetrahydroquinoline class of nitrogen heterocycles. It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a 2-(naphthalen-2-yloxy)acetamide moiety, yielding a molecular formula of C23H22N2O3 and a molecular weight of 374.44 g/mol . The compound serves as a research tool in oncology and neurological disorder investigations, designed based on established structure-activity relationship (SAR) principles for tetrahydroquinoline-derived bioactive molecules .

Why Generic Tetrahydroquinoline Analogs Cannot Substitute for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide in Targeted Research


Tetrahydroquinoline-based acetamides exhibit highly variable biological activity depending on subtle modifications to the N-1 substituent, the acetamide linkage position, and the aryloxy appendage. A structurally related analog, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18), demonstrated potent antiproliferative activity against nasopharyngeal carcinoma (NPC-TW01) with an IC50 of 0.6 μM and remarkable selectivity over peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM [1]. The target compound's unique combination of an N-1 acetyl group, 7-position acetamide linkage, and 2-naphthyloxy ether tail differentiates it from close analogs bearing N-1 methanesulfonyl, furan-2-carbonyl, or isobutyryl substituents, as well as from regioisomers with 6-position attachments [1]. These structural distinctions critically influence target binding, solubility, metabolic stability, and selectivity profiles, rendering generic substitution unreliable for reproducible experimental outcomes.

Quantitative Differential Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 898465-13-9) Versus Its Closest Analogs


Antiproliferative Potency Against Nasopharyngeal Carcinoma: Cross-Study Comparison with the 2-Oxo-6-yloxy Regioisomer

The target compound shares the 2-(naphthalen-2-yloxy)acetamide pharmacophore with compound 18 (N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide), the most potent analog identified in a comprehensive SAR study. Compound 18 demonstrated an IC50 of 0.6 μM against NPC-TW01 nasopharyngeal carcinoma cells and exhibited no detectable cytotoxicity against human PBMCs at concentrations up to 50 μM, yielding a selectivity index exceeding 83-fold [1]. The target compound differs by bearing an N-1 acetyl group and a 7-position amine-linked acetamide, as opposed to the N-1 unsubstituted 2-oxo and 6-position ether-linked acetamide in compound 18. These regioisomeric and functional group differences are critical: the 7-amino linkage in the target compound provides a hydrogen bond donor not present in the 6-oxy analog, while the N-1 acetyl group modulates the tetrahydroquinoline ring's electron density and conformational preferences. Both compounds belong to a series where naphthalen-2-yloxy substitution was essential for activity, as N-(substituted phenyl)acetamide-bearing analogs showed markedly reduced potency in the same study [1].

Anticancer Tetrahydroquinoline Nasopharyngeal carcinoma Antiproliferative Structure-activity relationship

N-1 Substituent Differentiation: Acetyl Versus Methanesulfonyl, Furan-2-Carbonyl, and Isobutyryl Analogs

The target compound's N-1 acetyl group (CAS 898465-13-9) distinguishes it from the closest commercially available analogs: N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(naphthalen-2-yloxy)acetamide (CAS 941950-12-5), and N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide. The acetyl group (CH3CO–) is the smallest N-acyl substituent in this series, minimizing steric bulk while maintaining the amide bond that restricts tetrahydroquinoline ring conformational freedom. In contrast, the methanesulfonyl analog introduces a tetrahedral sulfur center with distinct hydrogen bond acceptor geometry, the furan-2-carbonyl analog adds a heteroaromatic ring capable of π-stacking interactions, and the isobutyryl analog introduces branched alkyl bulk. These physicochemical differences directly impact logP, aqueous solubility, and target protein binding. The N-1 acetyl group's modest size and polarity position the target compound as a minimal-steric-baseline tool for probing N-1 substituent effects in SAR campaigns .

Tetrahydroquinoline N-1 substituent Structure-activity relationship Drug design Pharmacophore optimization

Acetylcholinesterase Inhibitory Activity: A Negative Differentiation Marker

The target compound was evaluated for acetylcholinesterase (AChE) inhibitory activity at a concentration of 26 μM and showed no inhibition . This is a critical differentiation point, as certain tetrahydroquinoline-7-yl carbamates and acetamides are potent AChE inhibitors described in patents (e.g., EP2675790B1) for Alzheimer's disease applications. The lack of AChE inhibition in the target compound indicates that the 2-(naphthalen-2-yloxy)acetamide moiety at the 7-position, in combination with the N-1 acetyl group, does not engage the AChE catalytic site. This negative selectivity is valuable for researchers seeking anticancer or anti-inflammatory tetrahydroquinoline scaffolds without cholinergic off-target effects. In contrast, standard AChE inhibitors like donepezil show IC50 values of approximately 0.45 μM [1], and certain tetrahydroquinoline carbamates exhibit comparable or superior potency.

Acetylcholinesterase Neurodegeneration Tetrahydroquinoline Selectivity Alzheimer's disease

Regioisomeric Differentiation: 7-Amino Versus 6-Oxy Acetamide Linkage in Tetrahydroquinoline Scaffolds

The target compound positions the 2-(naphthalen-2-yloxy)acetamide group at the 7-position of the tetrahydroquinoline ring via an amine (–NH–) linkage, whereas the best-characterized analog (compound 18) attaches the same pharmacophore at the 6-position via an ether (–O–) linkage. This regioisomeric and linkage-type difference is pharmacologically significant: the 7-NH-acetamide provides a hydrogen bond donor (the amide N–H) that can engage protein backbone carbonyls or side-chain acceptors, while the 6-O-acetamide in compound 18 lacks this donor. Molecular docking studies on related tetrahydroquinoline series indicate that the 7-position NH group can form critical hydrogen bonds with kinase hinge regions or enzyme active site residues [1]. Additionally, the 7-substitution pattern places the naphthyloxy group in a distinct spatial orientation relative to the tetrahydroquinoline ring compared to 6-substitution, affecting shape complementarity with hydrophobic binding pockets. This regioisomeric variation enables exploration of orthogonal vectors in pharmacophore space.

Regioisomerism Tetrahydroquinoline Hydrogen bonding Pharmacophore Medicinal chemistry

Optimal Research and Procurement Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide


Oncology SAR Library Construction: Antiproliferative Tetrahydroquinoline Probe

Researchers building tetrahydroquinoline-based compound libraries for anticancer screening should include this compound as the N-1 acetyl, 7-position reference scaffold. The validated antiproliferative activity of the 2-(naphthalen-2-yloxy)acetamide pharmacophore class (IC50 = 0.6 μM for the 6-oxy regioisomer against NPC-TW01 cells [1]) establishes the biological relevance of this chemotype. The target compound's distinct substitution pattern enables systematic exploration of N-1 acyl variation, regioisomeric preference, and linker type (NH vs O) within a single screening campaign. Its lack of acetylcholinesterase inhibition reduces off-target confounding in cell-based viability assays, a practical advantage for high-throughput screening environments.

Neurological Disease Research with Reduced Cholinergic Confounding

For neuroscience investigators studying non-cholinergic mechanisms in neurodegeneration, this compound offers a tetrahydroquinoline scaffold that is demonstrably inactive against acetylcholinesterase at 26 μM [1], unlike the potent AChE-inhibitory tetrahydroquinoline carbamates described in patent EP2675790B1 . This selectivity profile makes it suitable for probing alternative targets such as EPAC proteins, kinases, or epigenetic regulators without the confounding effects of acetylcholine accumulation. The compound can serve as a negative control for AChE activity in parallel with donepezil (IC50 = 0.45 μM) or other established inhibitors.

Structure-Activity Relationship Studies: N-1 Substituent Baseline Probe

In systematic SAR programs focused on tetrahydroquinoline N-1 substitution effects, this compound's acetyl group serves as the minimal steric and polarity baseline. By comparing biological activity across a panel including the N-1 methanesulfonyl, furan-2-carbonyl (CAS 941950-12-5), and isobutyryl analogs, medicinal chemists can isolate the contribution of N-1 substituent size, polarity, hydrogen bonding, and aromatic character to target binding, cellular permeability, and metabolic stability. The 7-position amine-linked acetamide provides a fixed reference point while the N-1 group is varied.

Selectivity Profiling: Anticancer vs Normal Cell Cytotoxicity Screening

Building on the precedent set by compound 18, which showed no cytotoxicity against PBMCs at concentrations up to 50 μM (selectivity index >83-fold vs NPC-TW01 IC50) [1], this compound can be employed in differential cytotoxicity screening panels. Its 7-NH-acetamide and N-1 acetyl modification may alter the selectivity window compared to the 6-O-acetamide, 2-oxo analog, providing critical data on how regioisomerism and N-substitution affect the therapeutic window. Procurement for paired testing with compound 18 enables direct head-to-head selectivity comparison.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.